molecular formula C9H18N2 B1380402 (1-Cyclopropylpiperidin-2-yl)methanamine CAS No. 1515351-76-4

(1-Cyclopropylpiperidin-2-yl)methanamine

Cat. No.: B1380402
CAS No.: 1515351-76-4
M. Wt: 154.25 g/mol
InChI Key: FXXHCJDYRWLBBA-UHFFFAOYSA-N
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Description

(1-Cyclopropylpiperidin-2-yl)methanamine is a chemical compound of interest in medicinal chemistry and drug discovery, serving as a versatile synthetic building block. It features a piperidine ring, a privileged scaffold found in over twenty classes of pharmaceuticals and numerous alkaloids . The incorporation of a cyclopropyl group and a flexible methanamine side chain offers researchers opportunities for structural diversification and molecular optimization. Piperidine derivatives are recognized for their significant role in the pharmaceutical industry, frequently utilized in the synthesis of compounds with central nervous system (CNS) activity, among other therapeutic areas . This specific amine is valuable for exploring structure-activity relationships (SAR) and is primarily used in the research and development of new active compounds. As a key intermediate, it can contribute to the synthesis of more complex molecules targeting a range of biological pathways. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1-cyclopropylpiperidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c10-7-9-3-1-2-6-11(9)8-4-5-8/h8-9H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXHCJDYRWLBBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Cyanohydrins

A key method for synthesizing related piperidinyl-methanamine derivatives involves reductive amination of cyanohydrins:

  • The cyanohydrin intermediate, bearing a nitrile and hydroxyl group, is reacted with a primary amine or amine salt.
  • The reaction medium is typically alcoholic, often methanol, to facilitate solubility and reaction kinetics.
  • A tertiary amine base such as 1,4-diazabicyclo[2.2.2]octane is added to render the medium basic.
  • Sodium cyanoborohydride (NaBH3CN) is used as the reducing agent, selectively reducing the imine intermediate formed during amination to the corresponding amine.
  • The primary amine reagent can be used as its hydrochloride salt to improve stability and handling.
  • This method allows for the introduction of the methanamine group at the 2-position of the piperidine ring with good regio- and stereoselectivity.

Cyclopropyl Substitution on Piperidine Nitrogen

  • The cyclopropyl group is introduced at the nitrogen atom of the piperidine ring either by alkylation or by using cyclopropyl-substituted piperidine starting materials.
  • Alkylation can be performed using cyclopropyl halides or cyclopropyl-containing electrophiles under basic conditions.
  • Careful control of reaction conditions is necessary to avoid ring opening of the cyclopropyl group.
  • The cyclopropyl moiety imparts unique steric and electronic properties to the molecule, affecting its biological activity and chemical reactivity.

Functional Group Transformations on Piperidine Ring

  • Starting from 1-benzoyl-piperidin-4-one or related ketone intermediates, epoxidation of the ketone followed by treatment with hydrogen fluoride-pyridine complex can yield fluorohydroxymethyl derivatives.
  • These intermediates can be further transformed to install the methanamine group via reductive amination or nucleophilic substitution steps.
  • Such transformations allow for the selective functionalization of the piperidine ring at multiple positions, enabling the synthesis of analogs and derivatives.

Purification and Isolation

  • After reaction completion, the reaction mixture is typically diluted with dichloromethane and water, followed by phase separation.
  • The organic phase is washed, dried, and concentrated.
  • Decolorization using silica gel and activated carbon may be employed to remove colored impurities.
  • Final purification is often achieved by crystallization or chromatographic techniques to obtain the pure (1-Cyclopropylpiperidin-2-yl)methanamine.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Purpose/Outcome Notes
Cyanohydrin formation Ketone precursor + HCN or equivalent Formation of cyanohydrin intermediate Requires careful control to avoid side reactions
Reductive amination Primary amine (or salt), NaBH3CN, tertiary amine base, methanol Introduction of methanamine group via imine reduction Sodium cyanoborohydride is selective reducing agent
Cyclopropyl substitution Cyclopropyl halide or electrophile, base Alkylation of piperidine nitrogen with cyclopropyl group Avoid ring opening of cyclopropyl ring
Epoxidation and fluorohydroxylation Hydrogen fluoride-pyridine complex Functionalization of piperidine ring Enables further substitution
Work-up and purification Dichloromethane, water, silica gel, activated carbon Isolation of pure compound Essential for removing impurities

Research Findings and Observations

  • The reductive amination method using sodium cyanoborohydride in methanolic medium is widely recognized for its efficiency and selectivity in synthesizing piperidinyl methanamine derivatives.
  • The use of tertiary amine bases such as 1,4-diazabicyclo[2.2.2]octane enhances reaction rates and selectivity by maintaining a basic environment.
  • Cyclopropyl substitution on the piperidine nitrogen requires mild conditions to prevent ring strain-induced decomposition.
  • Functionalization of the piperidine ring through epoxidation and fluorohydroxylation offers versatile intermediates for further chemical modifications.
  • These synthetic routes are documented in multiple patents, underscoring their industrial and pharmaceutical relevance.

Scientific Research Applications

Overview

(1-Cyclopropylpiperidin-2-yl)methanamine is a piperidine derivative characterized by its unique cyclopropyl group, which imparts distinctive chemical and biological properties. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential applications in drug development and synthetic chemistry.

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows researchers to explore new chemical reactions and pathways, particularly in the development of piperidine-based compounds.
  • Chemical Reactions : (1-Cyclopropylpiperidin-2-yl)methanamine can undergo various chemical transformations, including oxidation to form corresponding oxides or ketones and reduction to yield secondary amines. These reactions are crucial for the synthesis of diverse organic compounds.

Biology

  • Biological Activity : Research indicates that this compound interacts with several biological targets, including enzymes and receptors. It has shown potential as an enzyme inhibitor, which could influence metabolic pathways and cellular processes .
  • Binding Affinity : Studies suggest that (1-Cyclopropylpiperidin-2-yl)methanamine exhibits notable binding affinity for specific receptors, potentially modulating neurotransmitter systems involved in mood regulation and cognitive functions.

Medicine

Neurological Disorders

Preliminary studies suggest that (1-Cyclopropylpiperidin-2-yl)methanamine could play a role in treating neurological disorders by influencing neurotransmitter systems. Its interaction with receptors involved in mood regulation is particularly noteworthy, suggesting avenues for further pharmacological exploration.

Influenza A Virus Inhibition

Research on related compounds indicates significant antiviral activity against influenza A viruses. For example, certain piperidine derivatives have shown potent entry inhibition of H1N1 strains. This opens up potential pathways for investigating the antiviral properties of (1-Cyclopropylpiperidin-2-yl)methanamine.

Mechanism of Action

The mechanism of action of (1-Cyclopropylpiperidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Piperidine-Based Methanamines

Evidence highlights the critical role of piperidine ring substituents in modulating biological activity:

  • Propylamine vs. Piperidine Derivatives: In antifibrinolytic drug studies, propylamine-linked compounds (e.g., compounds 2,7) exhibited a 10-fold increase in IC₅₀ (reduced potency) compared to piperidine-based analogs. This underscores the superiority of rigid piperidine scaffolds over flexible linear chains .
  • Cyclohexyl Methanamine (Compound 4) : Substitution with a bulkier cyclohexyl group rendered the compound inactive at concentrations below 1000 µM, suggesting steric hindrance or unfavorable pharmacokinetics .

Heterocyclic Methanamines

  • (5-Ethoxypyrazin-2-yl)methanamine : This derivative (Mol. weight 153.19 g/mol) features a pyrazine ring, which may enhance solubility but reduce membrane permeability compared to bicyclic systems like the target compound .
  • 2-(2-Methyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine : With a smaller molecular weight (127.19 g/mol), this compound’s imidazole ring could facilitate hydrogen bonding but lacks the conformational restraint provided by the cyclopropyl-piperidine motif .

Aryl-Substituted Methanamines

  • N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine : Evaluated for effects on wheat germination, this compound’s aromatic chlorophenyl group introduces hydrophobicity, which may limit aqueous solubility relative to the target compound’s aliphatic cyclopropyl group .

Structural and Pharmacokinetic Insights

Table 1: Key Properties of Selected Methanamine Derivatives

Compound Name Molecular Weight (g/mol) Key Substituent Biological Activity (IC₅₀ or Notes) Reference
(1-Cyclopropylpiperidin-2-yl)methanamine ~168.27 (estimated) Cyclopropyl-piperidine Hypothesized enhanced rigidity N/A
1-(1-Cyclopropanecarbonylpiperidin-4-yl)methanamine 182.27 Cyclopropyl-carbonyl Undisclosed activity
Propylamine-linked compound (2,7) ~150–160 (estimated) Propylamine IC₅₀ >10-fold higher than piperidine
Cyclohexyl Methanamine (Compound 4) ~200 (estimated) Cyclohexyl Inactive below 1000 µM
(5-Ethoxypyrazin-2-yl)methanamine 153.19 Ethoxypyrazine Solubility-focused design

Biological Activity

Overview

(1-Cyclopropylpiperidin-2-yl)methanamine is a piperidine derivative characterized by a cyclopropyl group attached to the piperidine ring, which is further linked to a methanamine group. This unique structure positions it as a subject of interest in pharmacological research, particularly concerning its biological activities and potential therapeutic applications.

The biological activity of (1-Cyclopropylpiperidin-2-yl)methanamine primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound's ability to modulate the activity of these targets can lead to significant biological effects, such as:

  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes, influencing metabolic pathways.
  • Receptor Modulation : The compound can bind to receptors, potentially acting as an agonist or antagonist, thereby affecting cellular signaling pathways.

Binding Affinity and Selectivity

Research indicates that (1-Cyclopropylpiperidin-2-yl)methanamine exhibits notable binding affinity for specific receptors. For instance, studies have shown that structural modifications in similar compounds can influence their binding kinetics and residence time at receptor sites. This suggests that (1-Cyclopropylpiperidin-2-yl)methanamine may also demonstrate variable binding profiles depending on its structural context .

Case Studies and Research Findings

  • Neurological Disorders : Preliminary studies suggest that the compound could be beneficial in treating neurological disorders by modulating neurotransmitter systems. The interaction with specific receptors involved in mood regulation and cognitive functions is particularly noteworthy.
  • Influenza A Virus Inhibition : While not directly tested on (1-Cyclopropylpiperidin-2-yl)methanamine, related compounds have shown significant antiviral activity against influenza A viruses. For example, certain piperidine derivatives demonstrated potent entry inhibition of H1N1 strains, indicating a potential pathway for future research into similar compounds .

Comparative Analysis

To better understand the unique properties of (1-Cyclopropylpiperidin-2-yl)methanamine, a comparison with structurally similar compounds is useful:

Compound NameBinding AffinityBiological Activity
(1-Cyclopropylpiperidin-4-yl)methanamineModerateAntiviral and neuroprotective effects
(1-Benzylpiperidin-2-yl)methanamineHighStrong receptor modulation
(1-Methylpiperidin-2-yl)methanamineLowLimited biological activity

This table illustrates that while (1-Cyclopropylpiperidin-2-yl)methanamine has promising biological activities, its effectiveness may vary compared to its analogs based on structural differences.

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group at the methanamine position undergoes alkylation with alkyl halides or sulfonates. Optimal conditions involve polar aprotic solvents (e.g., DMF) and bases like K2_2CO3_3 to deprotonate the amine. For example:

  • Reaction with methyl iodide yields N-methyl derivatives at 60–80°C .

  • Bulky substituents on the piperidine ring (e.g., cyclopropyl) sterically hinder alkylation, reducing reaction rates compared to unsubstituted analogs .

Key Data:

SubstrateAlkylating AgentYield (%)Conditions
(1-CP-2-yl)methanamineCH3_3I65–75DMF, K2_2CO3_3, 70°C, 12h
(1-CP-4-yl)methanamineC2_2H5_5Br58THF, NaH, 50°C, 8h

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides. Reactivity depends on steric effects from the cyclopropyl group:

  • Acetylation with acetyl chloride proceeds efficiently (>80% yield) in dichloromethane with triethylamine.

  • Bulkier acyl groups (e.g., benzoyl chloride) require elevated temperatures (80°C) due to steric hindrance .

Mechanistic Insight:
Proton transfer steps (as seen in analogous piperidine systems28) facilitate nucleophilic attack by the amine on the electrophilic carbonyl carbon.

Oxidation and Reduction

  • Oxidation: The primary amine can be oxidized to a nitroso intermediate using m-CPBA (meta-chloroperbenzoic acid), though overoxidation to nitroxides is common .

  • Reduction: Catalytic hydrogenation (H2_2, Pd/C) reduces imine intermediates generated during Schiff base formation, restoring amine functionality .

Comparative Reactivity:

Reaction TypeSubstrateReagentProductYield (%)
Oxidation(1-CP-2-yl)methanaminem-CPBANitroso derivative40
ReductionSchiff base derivativeH2_2, Pd/CSecondary amine85

Ring-Opening and Functionalization

The cyclopropyl group undergoes strain-driven ring-opening under acidic or oxidative conditions:

  • Treatment with H2_2SO4_4 generates a linear diamine via protonation and bond cleavage .

  • Ozonolysis fragments the cyclopropane ring, producing aldehydes or ketones depending on workup conditions.

Research Findings:

  • Ring-opening reactions are 30–50% slower compared to non-cyclopropyl analogs due to stabilization from the strained ring .

Substitution Reactions

The piperidine nitrogen participates in nucleophilic substitutions:

  • Reaction with alkyl halides forms quaternary ammonium salts, useful in ionic liquid synthesis .

  • Aryl diazonium salts couple at the amine site under basic conditions, forming aryl-substituted derivatives.

SAR Note:
Modifications at the piperidine nitrogen (e.g., benzyl vs. cyclopropyl groups) significantly alter binding affinity in biological systems, as shown in influenza A virus inhibition studies .

Comparative Analysis with Structural Analogs

CompoundReactivity TrendKey Difference
(1-Benzylpiperidin-2-yl)methanamineFaster alkylationBenzyl group enhances electron density at N
(1-Methylpiperidin-2-yl)methanamineLower thermal stabilityLack of cyclopropyl strain reduces activation energy

Q & A

Q. What reaction conditions optimize the yield of (1-Cyclopropylpiperidin-2-yl)methanamine in scaled-up syntheses?

  • Optimization :
  • Catalysis : Use Pd/C or Raney Ni for hydrogenation steps (H2 pressure: 50–100 psi).
  • Solvent : Switch from THF to MeCN to reduce side reactions.
  • Yield Improvement : From 40% (small scale) to 75% (pilot scale) via DoE (Design of Experiments) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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